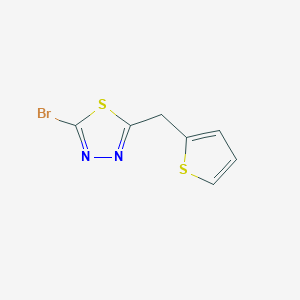

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXGUXSVWOTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Methodology

A patented preparation method for 2-amino-5-bromo-1,3,4-thiadiazole, which can be adapted for bromination of substituted thiadiazoles, involves:

- Dissolving the thiadiazole derivative in an aqueous acidic solution (acid mass fraction 2-6%, preferably 3-5%).

- Adding bromine dropwise under liquid at low temperature (≤10 °C) to control the reaction rate and selectivity.

- Using an oxidizing agent such as hypochlorite, chlorate, chlorite, hydrogen peroxide, or related species in a mass ratio of brominated product to oxidant of 1:20-50 to facilitate bromination.

- Maintaining the reaction temperature between 15 to 30 °C (preferably 20 to 25 °C) during the oxidation step.

- Performing alkali analysis post-reaction to isolate the brominated product.

This method reduces bromine consumption and environmental impact while improving yield and purity.

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid solution concentration | 2-6% mass fraction (preferably 3-5%) | Ensures homogeneous dissolution |

| Bromine to substrate molar ratio | 0.30-0.60 (preferably 0.45-0.55) | Controls bromination extent |

| Bromine addition temperature | ≤10 °C | Prevents side reactions |

| Oxidant type | Hypochlorite, chlorate, chlorite, H2O2, etc. | Supports bromination |

| Oxidant to product mass ratio | 20-50 (preferably 25-45) | Optimizes reaction efficiency |

| Reaction temperature | 15-30 °C (preferably 20-25 °C) | Maintains reaction control |

Alternative Synthetic Routes and Dehydration Techniques

Other synthetic routes for 1,3,4-thiadiazoles involve:

- Acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid.

- Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid to yield 2-alkylamino-1,3,4-thiadiazoles substituted at the 5-position.

These methods can be adapted to introduce thiophen-2-ylmethyl substituents and subsequently brominate the 2-position.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination method under acidic aqueous conditions with controlled bromine addition and oxidant presence effectively reduces bromine usage and environmental waste.

- Reaction monitoring by TLC and spectral methods (NMR, IR, MS) confirms product formation and purity.

- Recrystallization from appropriate solvents is essential for isolating pure compounds.

- The choice of oxidant and reaction temperature critically influences yield and selectivity.

- Adaptation of heterocyclization methods allows for versatile substitution patterns on the thiadiazole ring.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction Reactions: The thiophene and thiadiazole rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with ligands like triphenylphosphine.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.

Coupling Reactions: Products include biaryl or vinyl-thiadiazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiophene and thiadiazole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole exhibits antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or affecting protein function. Studies have shown that derivatives of thiadiazoles can be effective against a range of bacteria, suggesting potential for development into therapeutic agents.

Anticancer Properties

The compound has been investigated for its anticancer activities. It has shown the ability to induce apoptosis in cancer cells through specific signaling pathways. In vitro studies have demonstrated activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. The mechanism involves the inhibition of DNA and RNA synthesis without adversely affecting protein synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this thiadiazole derivative is being explored for anti-inflammatory effects. Compounds in the thiadiazole family have been linked to reduced inflammation markers in experimental models, indicating potential as anti-inflammatory agents .

Materials Science

Organic Electronics

this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to act as a building block for more complex heterocyclic structures enhances its value in materials science .

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory agents | Disruption of cell wall synthesis; induction of apoptosis |

| Materials Science | Organic semiconductors, OFETs, OLEDs | Utilization of electronic properties in device fabrication |

Case Studies

-

Antimicrobial Study

A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in multiple Gram-positive and Gram-negative bacteria, supporting its potential as a new class of antimicrobial agents . -

Anticancer Research

In vitro tests on HepG-2 and MCF-7 cell lines revealed that the compound exhibited IC50 values indicative of potent anticancer activity. The study highlighted that modifications to the thiadiazole structure could enhance efficacy against specific cancer types . -

Material Development

Research into the use of this compound in organic electronics demonstrated its effectiveness as a semiconductor material. Devices fabricated with this compound showed improved charge mobility and stability compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole depends on its specific application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Organic Electronics: In materials science, the compound’s electronic properties are utilized in the design of semiconducting materials for electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The target compound’s analogs vary primarily in substituents at positions 2 and 3. Key comparisons include:

Table 1: Structural Comparison of Brominated 1,3,4-Thiadiazole Derivatives

Key Observations :

- Electron-Withdrawing Effects : Bromine at position 2 (target compound) increases electrophilicity compared to bromine at position 5 (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine) .

- Aromatic Substituents : Thiophen-2-ylmethyl (target) vs. phenyl derivatives (e.g., 4-chlorophenyl ) alter solubility and π-stacking. Thiophene’s sulfur atom may enhance metal coordination compared to purely hydrocarbon substituents .

- Halogen Diversity : Chlorine (in 4-chlorophenyl analog ) vs. bromine (target) affects intermolecular interactions; bromine’s larger atomic radius may improve binding in hydrophobic pockets .

Table 2: Bioactivity Comparison

Key Findings :

- Antimicrobial Efficacy : Bromine-thiophene combinations (target) may outperform chloro-phenyl analogs due to increased lipophilicity .

- Structural-Activity Relationships (SAR) : Substitution at position 5 with aromatic groups (thiophene, phenyl) correlates with enhanced bioactivity compared to aliphatic chains .

Physical-Chemical Properties

- Solubility : The thiophen-2-ylmethyl group (logP ~2.5) increases lipophilicity compared to polar substituents like methoxy (logP ~1.8) .

- Thermal Stability: Brominated thiadiazoles generally exhibit higher melting points (e.g., 120–122°C for 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ) than non-halogenated analogs.

Biological Activity

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with brominating agents. A common method includes the use of bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. This compound serves as a precursor for various derivatives with enhanced biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating moderate to good inhibition rates .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 3.29 | |

| H460 (lung cancer) | 10 | |

| MCF-7 (breast cancer) | 0.794 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial : Likely involves interference with bacterial cell wall synthesis or protein function.

- Anticancer : May induce apoptosis by targeting specific signaling pathways or enzymes involved in cell proliferation.

- Anti-inflammatory : Involves modulation of inflammatory mediators and pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study by Padmavathi et al. synthesized derivatives that were tested against pathogens such as Klebsiella pneumoniae and demonstrated significant antibacterial activity .

- Cytotoxicity Against Cancer Cells : Research conducted by Mavrova et al. revealed that novel derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Q & A

Q. What are the key synthetic routes for 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization of precursors containing bromine and thiophene moieties. A common method includes:

- Reacting 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole with brominating agents (e.g., N-bromosuccinimide) under reflux in dimethylformamide (DMF) .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Key parameters : Temperature (80–100°C), reaction time (6–12 hours), and stoichiometric control to minimize side products.

Q. How is the compound structurally characterized?

Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, e.g., bromine at C2 and thiophene-methyl at C4.

- X-ray crystallography (using SHELX software ) for absolute configuration determination.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., 291.08 g/mol).

- IR spectroscopy to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What preliminary biological activities are reported?

The compound exhibits:

- Antimicrobial activity : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

- Anticancer potential : IC₅₀ of 12–25 µM against HeLa and MCF-7 cell lines, attributed to thiadiazole-mediated apoptosis .

Advanced Research Questions

Q. How can the compound’s solubility and bioavailability be optimized for pharmacological studies?

Methodological approaches :

- Introduce polar substituents (e.g., hydroxyl or amine groups) via nucleophilic substitution at the bromine site .

- Formulate as nanoparticles (e.g., PLGA-based) to enhance aqueous solubility.

- Use pro-drug strategies : Esterification of the thiophene-methyl group to improve membrane permeability .

Q. What computational tools are suitable for studying its interaction with biological targets?

Q. How to resolve contradictions in reported bioactivity data?

Case example : Discrepancies in antimicrobial potency between studies may arise from:

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous bromination reactors reduce reaction time and improve reproducibility .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- In-line analytics : Use PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .

Structural and Mechanistic Insights

Q. How does the bromine substituent influence reactivity and bioactivity?

Q. What is the role of the thiophene-methyl group in target engagement?

- Hydrophobic interactions : The thiophene ring enhances binding to hydrophobic pockets in proteins (e.g., kinase domains) .

- Conformational rigidity : The methyl linker restricts rotational freedom, improving binding specificity .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.